molecular formula C8H8ClN3O B1449615 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1312949-23-7

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B1449615
CAS No.: 1312949-23-7
M. Wt: 197.62 g/mol
InChI Key: UHBJOGIIZPFFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for fused heterocyclic systems. The compound is officially designated with the IUPAC name 3-chloro-1,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, which systematically describes the positioning of substituents and the structural framework. The nomenclature indicates the presence of a chlorine atom at position 3, methyl groups at positions 1 and 4, and a ketone functionality at position 6 within the fused pyrazolo[3,4-b]pyridine ring system.

The compound carries the Chemical Abstracts Service registry number 1312949-23-7, providing unique identification within chemical databases. The molecular formula is established as C8H8ClN3O with a molecular weight of 197.62 daltons. The systematic classification places this compound within the broader category of pyrazolo[3,4-b]pyridines, which are characterized by the fusion of a pyrazole ring with a pyridine ring through positions 3 and 4 of the pyrazole and positions 4 and 5 of the pyridine. This specific derivative is further classified as a pyrazolo[3,4-b]pyridin-6-one due to the presence of the ketone group at position 6.

The MDL number MFCD23106451 serves as an additional identifier for this compound in chemical databases and literature. The structural complexity of this molecule is reflected in its SMILES notation: CC1=CC(=O)NC2=C1C(Cl)=NN2C, which provides a linear representation of the molecular connectivity. This notation reveals the intricate bonding pattern within the bicyclic system and the precise positioning of functional groups that define the compound's chemical identity.

Molecular Geometry and Tautomeric Considerations

The molecular geometry of this compound exhibits characteristic features of fused heterocyclic systems with significant implications for its chemical behavior and physical properties. Pyrazolo[3,4-b]pyridines demonstrate two possible tautomeric forms: the 1H-isomer and the 2H-isomer, which represent different protonation states of the pyrazole nitrogen atoms. These tautomeric forms exhibit distinct electronic distributions and molecular geometries that influence the compound's reactivity and intermolecular interactions.

The bicyclic framework consists of two fused rings that maintain planarity due to the extended conjugation system. Structural analysis of related pyrazolo[3,4-b]pyridine derivatives indicates that the pyrazole ring and the pyridinone ring are essentially coplanar, forming an integrated ring system. The dihedral angles between substituent groups and the main ring system are influenced by steric interactions, particularly involving the chlorine atom at position 3 and the methyl groups at positions 1 and 4. These interactions can cause deviations from perfect planarity and affect the overall molecular conformation.

The presence of the chlorine substituent at position 3 introduces significant electronic effects through its electron-withdrawing properties, which alter the electron density distribution throughout the conjugated system. The methyl groups at positions 1 and 4 provide steric bulk that influences the molecular geometry and potentially restricts conformational flexibility. The ketone functionality at position 6 can exist in different tautomeric forms, including the keto form and the enol form, with the equilibrium position depending on environmental factors such as solvent polarity and temperature. Intramolecular hydrogen bonding patterns, particularly involving the nitrogen atoms and the carbonyl oxygen, play crucial roles in stabilizing specific conformations and tautomeric forms.

Crystallographic Data and X-ray Diffraction Analysis

Crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives provides essential structural information that elucidates the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. X-ray diffraction studies of related compounds in this chemical family have revealed important insights into the solid-state behavior and packing arrangements. The crystallographic investigation of similar pyrazolo[3,4-b]pyridin-6-one derivatives demonstrates characteristic features that can be extrapolated to understand the structural properties of this compound.

Crystal structure determinations of pyrazolo[3,4-b]pyridine compounds typically reveal systematic variations in unit cell parameters depending on the nature and position of substituents. Related compounds have been observed to crystallize in various crystal systems, including monoclinic, triclinic, and orthorhombic arrangements, with space groups that reflect the molecular symmetry and packing preferences. The intermolecular interactions, particularly hydrogen bonding patterns involving nitrogen-hydrogen and oxygen-hydrogen donors and acceptors, significantly influence the crystal packing and unit cell dimensions.

Table 1 presents comparative crystallographic data for structurally related pyrazolo[3,4-b]pyridine derivatives to provide context for understanding the expected crystallographic behavior of the target compound:

Compound Crystal System Space Group Unit Cell Parameters Temperature Reference
3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Triclinic P1̄ a=7.0621(11) Å, b=11.0272(17) Å, c=12.1743(19) Å 295 K
Pyrazolone derivative (I) Monoclinic P21/n Variable parameters Room temperature
Pyrazolone derivative (II) Triclinic P-1 Variable parameters Room temperature
Pyrazolone derivative (III) Orthorhombic P212121 Variable parameters Room temperature

The X-ray diffraction analysis reveals that the molecular geometry in the solid state generally maintains the planarity of the fused ring system observed in solution. The intermolecular hydrogen bonding networks, typically involving N-H···O interactions, create extended supramolecular architectures that influence the physical properties of the crystalline material. The chlorine substituent in the target compound is expected to participate in additional intermolecular interactions, including halogen bonding, which may influence the crystal packing arrangement and unit cell parameters.

Properties

IUPAC Name

3-chloro-1,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-3-5(13)10-8-6(4)7(9)11-12(8)2/h3H,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJOGIIZPFFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169078
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312949-23-7
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312949-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reactions Involving Aromatic Aldehydes and Aminopyrazoles

A widely reported efficient approach for synthesizing pyrazolo[3,4-b]pyridine derivatives involves a multicomponent reaction between aromatic aldehydes, N-substituted nitroethenamines, and aminopyrazoles. For example, Shi et al. demonstrated a method using aromatic aldehydes (such as isatins), N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole or methyl 3-hydroxy-1H-pyrazole-5-carboxylate under mild laboratory conditions. This method offers broad substrate scope, high yields, and operational simplicity, making it suitable for preparing pyrazolo[3,4-b]pyridine cores with various substitutions.

Cyclocondensation Reactions Using Hydrazones and β-Dicarbonyl Compounds

Another effective synthetic route involves cyclocondensation reactions of hydrazones derived from aryl aldehydes and β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. These reactions typically proceed via the formation of pyrazole intermediates, which then cyclize to form the fused pyrazolo[3,4-b]pyridine ring system. Microwave-assisted organic synthesis (MAOS) has been successfully applied to enhance reaction rates and yields in such systems.

Specific Preparation Method for 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred and adapted from closely related pyrazolo[3,4-b]pyridine derivatives, particularly those involving chlorinated precursors and methyl-substituted aminopyrazoles.

Precursor Preparation

  • Starting material: 2-chloropyridine is a common precursor for introducing chlorine at the 3-position of the pyrazolo[3,4-b]pyridine ring.
  • Intermediate formation: Aromatic nucleophilic substitution (S_NAr) of 2-chloropyridine with hydrazine monohydrate produces hydrazinylpyridine intermediates.
  • Aminopyrazole synthesis: Cyclocondensation of hydrazinylpyridine intermediates with α,β-unsaturated nitriles (e.g., 3-amino-2-butenenitrile) yields 5-amino-3-methyl-1-(2-pyridyl)pyrazole derivatives, which serve as key building blocks.

Cyclization to Pyrazolo[3,4-b]pyridin-6-one Core

  • The aminopyrazole intermediates undergo cyclocondensation with suitable electrophilic reagents such as β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
  • The presence of methyl groups at positions 1 and 4 is introduced by using methyl-substituted aminopyrazoles or methylated electrophilic partners.
  • Chlorination at position 3 can be retained from the chloropyridine precursor or introduced via selective halogenation post-cyclization.

Microwave-Assisted Solvent-Free Synthesis

  • Microwave irradiation under solvent-free conditions has been shown to significantly improve yields and reduce reaction times for pyrazolo[3,4-b]pyridine derivatives.
  • This method was successfully applied to the synthesis of related bis-pyrazolo[3,4-b]pyridine ligands, yielding up to 88% efficiency.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Typical Yield (%) Reference
Multicomponent reaction Aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, 3-aminopyrazole; mild conditions Broad substrate scope, simple operation High (up to 90)
Cyclocondensation with hydrazones Hydrazones of aryl aldehydes, β-dicarbonyl compounds, microwave-assisted, solvent-free Fast, high atom economy, scalable 60-88
Aromatic nucleophilic substitution 2-chloropyridine, hydrazine monohydrate, followed by cyclocondensation with α,β-unsaturated nitriles Efficient precursor synthesis, high yield 88-91

Research Findings and Notes

  • The use of microwave-assisted organic synthesis (MAOS) is a notable advancement, enabling solvent-free, rapid, and high-yielding synthesis of pyrazolo[3,4-b]pyridine derivatives, including those with methyl and chloro substituents.
  • Chlorination at the 3-position is typically introduced via starting materials such as 2-chloropyridine, which undergoes substitution and cyclization without loss of the chlorine atom.
  • The methyl groups at positions 1 and 4 are introduced through methyl-substituted aminopyrazoles or methylated electrophilic partners in the cyclization step.
  • High yields and operational simplicity make these methods attractive for producing pyrazolo[3,4-b]pyridin-6-ones for further biological or photophysical studies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one is primarily investigated for its potential as a therapeutic agent. Notably, it has been studied as an inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme linked to various diseases such as cancer and diabetes. Its ability to modulate signaling pathways critical for cellular functions indicates that it may have broader applications in treating other conditions.

Case Studies in Medicinal Chemistry

  • GSK-3 Inhibition : Research has shown that this compound effectively inhibits GSK-3 activity, which could lead to therapeutic strategies for managing conditions like Alzheimer's disease and Type 2 diabetes.
  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anticancer activity by inducing apoptosis in cancer cells.

Biological Studies

The compound is utilized in various biological studies to understand its interactions with biological targets such as proteins and nucleic acids. Its mechanism of action involves binding to specific enzymes or receptors, inhibiting their activity and altering cellular processes.

Biological Interaction Studies

  • Protein Kinase Interaction : Studies suggest that this compound interacts with multiple kinases beyond GSK-3, indicating its potential as a multi-targeted therapeutic agent.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves cyclization reactions using starting materials containing pyrazole or pyridine functionalities. Common synthetic routes include:

Synthetic Method Description
Nucleophilic SubstitutionThe chlorine atom can be replaced with various nucleophiles under basic conditions.
Cyclization ReactionsFormation of more complex derivatives through cyclization with appropriate precursors.
Oxidation/ReductionTransforming the compound into different oxidation states using oxidizing or reducing agents .

Industrial Applications

While detailed documentation on industrial applications is limited, this compound may serve as an intermediate in the synthesis of more complex organic molecules relevant in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Physical and Chemical Properties of Selected Analogs

Compound Name Substituents Yield (%) Melting Point (°C) Elemental Analysis (C/H/N) Reference
3-Chloro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one 3-Cl, 1-CH₃, 4-CH₃ N/A N/A N/A
4a: 3-Methyl-1,4-diphenyl analog 3-CH₃, 1-Ph, 4-Ph 73 194–195 Calc.: C 75.73%, H 5.02%, N 13.94%
4b: 4-(4-Chlorophenyl)-3-methyl-1-phenyl analog 3-CH₃, 1-Ph, 4-(4-Cl-Ph) 70 228–229 Calc.: C 72.49%, H 5.17%, N 12.68%
4i: 4-(Thiophen-2-yl)-3-methyl-1-phenyl analog 3-CH₃, 1-Ph, 4-(thiophen-2-yl) 60 190–191 Calc.: C 66.43%, H 4.26%, N 13.67%
9a: 4-Phenyl-1-(p-tolyl)-3-methyl analog 3-CH₃, 1-(p-tolyl), 4-Ph 75 188–189 Calc.: C 76.17%, H 5.43%, N 13.32%
4f: 4-(4-Fluorophenyl)-3-methyl-1-phenyl analog 3-CH₃, 1-Ph, 4-(4-F-Ph) 67 239–240 Calc.: C 76.17%, H 5.43%, N 13.32%

Key Observations :

  • Chlorine vs. Fluorine Substituents : The 4-chlorophenyl analog (4b) has a lower carbon content (72.49% vs. 76.17%) and higher melting point (228–229°C) compared to the 4-fluorophenyl analog (4f) .
  • Aromatic vs. Heteroaromatic Substituents : The thiophene-substituted analog (4i) exhibits reduced yield (60%) and lower carbon content (66.43%) due to the sulfur-containing heterocycle .
  • Methyl vs. Phenyl at Position 1 : The 1,4-dimethyl substitution in the target compound likely reduces steric hindrance compared to bulkier phenyl or p-tolyl groups (e.g., 9a) .

Spectral Data Comparison

Table 2: Key Spectral Features (IR and NMR)

Compound Name IR (C=O Stretching, cm⁻¹) $ ^1\text{H} $ NMR (Key Signals) $ ^{13}\text{C} $ NMR (Key Signals) Reference
Target Compound N/A N/A N/A -
4a 1634 δ 2.10 (s, 3H, CH₃), 7.16–7.67 (m, Ar-H) δ 14.9 (CH₃), 107.2 (C-Cl), 163.6 (C=O)
4f 1632 δ 2.10 (s, 3H, CH₃), 7.16–7.67 (m, Ar-H) δ 14.9 (CH₃), 150.8 (C-F), 163.6 (C=O)
4i 1634 δ 2.10 (s, 3H, CH₃), 6.31 (s, thiophene-H) δ 14.9 (CH₃), 126.9 (thiophene-C), 163.6 (C=O)

Key Observations :

  • The C=O stretching frequency (~1630–1640 cm⁻¹) is consistent across analogs, confirming the ketone group’s stability .
  • $ ^1\text{H} $ NMR signals for methyl groups (δ ~2.10 ppm) and aromatic protons (δ ~7.1–7.7 ppm) are conserved, while heteroaromatic substituents (e.g., thiophene in 4i) introduce distinct shifts .

Biological Activity

Overview

3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. Its unique structure features a chloro substituent at the third position and two methyl groups at the first and fourth positions of the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases including cancer and diabetes .

  • Molecular Formula : C8H8ClN3O
  • Molar Mass : 197.62 g/mol
  • IUPAC Name : 3-chloro-1,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it acts as an inhibitor of GSK-3 by binding to its active site, thereby blocking the enzyme's activity. This inhibition can lead to modulation of various signaling pathways critical for cell proliferation and survival .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation by targeting GSK-3 and other kinases involved in cancer progression .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although further studies are needed to elucidate these mechanisms .
  • Antiviral Activity : Some studies have explored the antiviral potential of similar pyrazolo compounds against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of GSK-3 leading to reduced cancer cell proliferation
Anti-inflammatoryPotential modulation of inflammatory pathways
AntiviralActivity against HAV and TMV; specific derivatives show higher efficacy

Selected Research Findings

  • Anticancer Mechanism : In vitro studies demonstrated that this compound effectively inhibited GSK-3 activity in various cancer cell lines, leading to decreased cell viability and increased apoptosis .
  • Antiviral Studies : A recent study indicated that certain derivatives exhibited significant antiviral activity against TMV with a protective activity of approximately 69% at a concentration of 500 µg/mL .
  • Inflammation Modulation : Preliminary data suggest that this compound may influence cytokine production in macrophages, indicating its potential role in inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under acidic conditions. The compound can undergo various chemical reactions such as substitution and oxidation to yield different derivatives with potentially enhanced biological activities .

Table 2: Synthetic Routes Overview

Reaction TypeDescription
SubstitutionChlorine can be replaced with other nucleophiles
OxidationCan be oxidized to form different derivatives
CyclizationParticipates in further cyclization reactions to form complex structures

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehydes with β-ketoesters under reflux conditions (e.g., ethyl acetoacetate at 150°C). Optimization involves adjusting solvent polarity, temperature, and catalyst use (e.g., FeCl₃·6H₂O in ionic liquids to enhance yield). Post-synthesis purification typically employs silica gel chromatography with ethyl acetate gradients .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C-NMR to verify substituent positions and ring fusion.
  • IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and NH/CH stretching modes.
  • X-ray crystallography to resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm coplanarity of fused rings .
  • HPLC-MS for purity assessment, particularly to detect residual solvents or byproducts .

Advanced Research Questions

Q. How can computational models predict the anticancer activity of derivatives, and how are these predictions validated experimentally?

  • Methodological Answer : Machine learning models trained on pyrazolo[3,4-b]pyridin-6-one derivatives can predict IC₅₀ values against tumor cell lines (e.g., MDA-MB-231, HepG2). Validation involves synthesizing top-ranked compounds and testing cytotoxicity via MTT assays. For example, derivative I2 showed IC₅₀ values of 2.99–5.72 μM across six cell lines, aligning with computational predictions .

Q. What strategies are used to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl at position 3) to enhance electrophilicity and receptor binding.
  • Scaffold modification : Compare pyrazolo[3,4-b]pyridin-6-ones with structural isomers (e.g., pyrazolo[1,5-a]pyrimidines) to assess selectivity.
  • Inverse agonist screening : Test derivatives in cAMP assays (e.g., forskolin-induced cAMP production) to identify compounds like 70 (hCB2Ki = 2.5 nM) with >10,000-fold selectivity over CB1 receptors .

Q. How can green chemistry approaches improve the synthesis of this compound?

  • Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [bmim][BF4]) to reduce waste and energy consumption. Meglumine-catalyzed multicomponent reactions in aqueous ethanol (50% v/v) achieve yields >90% while minimizing toxic byproducts .

Q. What experimental considerations are critical for interpreting IC₅₀ values in cytotoxicity assays?

  • Methodological Answer :

  • Cell line variability : Use panels of cell lines (e.g., epithelial vs. hematopoietic cancers) to assess broad-spectrum activity.
  • Dose-response consistency : Validate IC₅₀ reproducibility across triplicate experiments with p < 0.05 significance.
  • Mechanistic follow-up : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest studies .

Q. How does tautomerism in the pyrazolo[3,4-b]pyridin-6-one core affect its reactivity and bioactivity?

  • Methodological Answer : The keto-enol equilibrium (e.g., 5-acetyl derivatives) influences hydrogen bonding and π-stacking interactions. Crystallographic data (e.g., dihedral angles of 57.4° between rings) reveal steric repulsion effects, which can be exploited to design derivatives with enhanced binding to hydrophobic enzyme pockets .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Use rodent models to measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration.
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.
  • Blood-brain barrier penetration : Assess CNS activity using hypnotic or anticonvulsant models, as seen with related pyrazolo[3,4-b]pyridin-6-ones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.